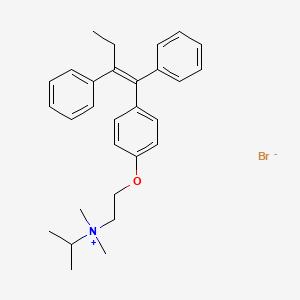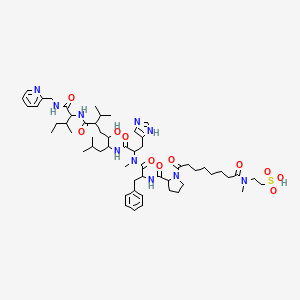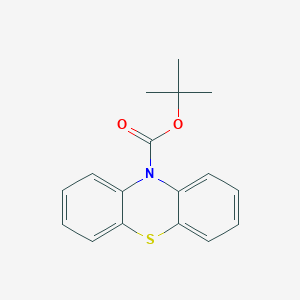
tert-butyl 10H-phenothiazine-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 10H-phenothiazine-10-carboxylate is a chemical compound with a complex structure that includes a phenothiazine core and a tert-butyl ester group. Phenothiazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10H-phenothiazine-10-carboxylate typically involves the reaction of phenothiazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Tert-butyl 10H-phenothiazine-10-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with enzymes and receptors, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
Tert-butyl 10H-phenothiazine-10-carboxylate is unique due to its tert-butyl ester group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules .
Properties
Molecular Formula |
C17H17NO2S |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
tert-butyl phenothiazine-10-carboxylate |
InChI |
InChI=1S/C17H17NO2S/c1-17(2,3)20-16(19)18-12-8-4-6-10-14(12)21-15-11-7-5-9-13(15)18/h4-11H,1-3H3 |
InChI Key |
ZJCHCPTZZNZOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,3R,9S,11R,14S)-9-[3-(diaminomethylideneamino)propyl]-4,7,10,18-tetraoxo-2,5,8,19-tetrazatricyclo[9.6.2.014,19]nonadecan-3-yl]acetic acid](/img/structure/B10853345.png)
![[3-(3-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853355.png)

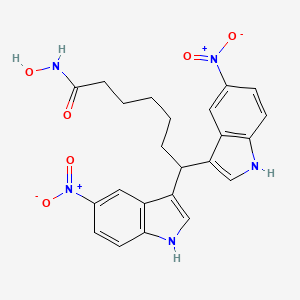
![Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2](/img/structure/B10853368.png)
![Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2](/img/structure/B10853374.png)
![[4-(2-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853380.png)
![[3-(3-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853382.png)
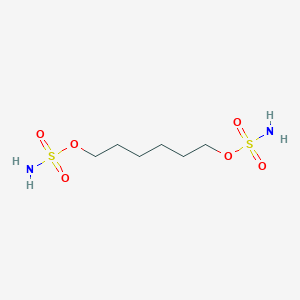
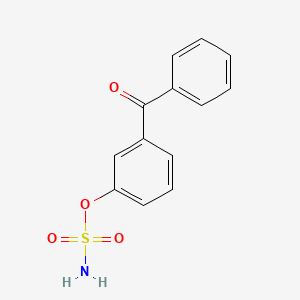
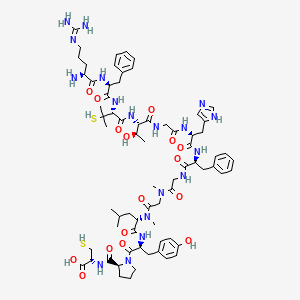
![[4-(3-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853394.png)
